![molecular formula C6H7ClN2O2 B1626039 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol CAS No. 64332-21-4](/img/structure/B1626039.png)
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol
Descripción general
Descripción
“2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” is a chemical compound with the CAS Number: 64332-21-4 . It has a molecular weight of 174.59 and its IUPAC name is 2-[(6-chloro-2-pyrazinyl)oxy]ethanol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” is 1S/C6H7ClN2O2/c7-5-3-8-4-6 (9-5)11-2-1-10/h3-4,10H,1-2H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” include a molecular weight of 174.59 , and it is typically found in powder form . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antibacterial and Antifungal Activity
Research on pyrazoline and pyrazole derivatives, which are structurally related to "2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol," has demonstrated significant antibacterial and antifungal properties. These compounds have been synthesized from α,β-unsaturated ketones and tested against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, showing promising results in inhibiting microbial growth (Hassan, 2013).
Anti-microbial, Anti-oxidant, and Anti-cancer Agents
A series of 1,2,3-triazolyl chalcone derivatives have been synthesized and evaluated for their potential as anti-microbial, anti-oxidant, and anti-cancer agents. These compounds exhibited broad-spectrum anti-microbial and anti-oxidant activities, with some showing moderate to excellent anti-cancer activities against breast cancer cell lines, highlighting their potential for therapeutic applications (Bhat et al., 2016).
Fused Polycyclic Ring Systems
Novel strategies for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives have been developed. These compounds are integral to the structure of many natural products, showcasing the versatility of related chemical frameworks in synthesizing complex molecular architectures (Someswarao et al., 2018).
Synthesis Techniques and Chemical Properties
Difunctionalization Reactions
The oxidative difunctionalization of 2-amino-4H-pyrans with specific reagents has been achieved, resulting in compounds undergoing geminal dialkoxylation. This highlights the chemical reactivity and potential for further modification of related compounds (Mandha et al., 2012).
Antibacterial, Antioxidant, and DNA Binding Activities
Novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety have been synthesized and shown to possess antibacterial and antioxidant activities. Additionally, these compounds have demonstrated significant DNA binding activities, suggesting potential applications in drug development and molecular biology (Kitawat & Singh, 2014).
Safety and Hazards
The safety information for “2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.
Propiedades
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWABEJKPSAWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496536 | |
| Record name | 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol | |
CAS RN |
64332-21-4 | |
| Record name | 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




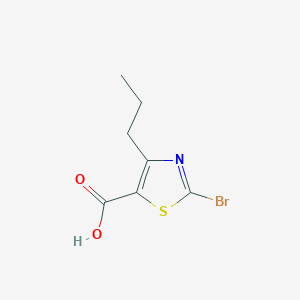
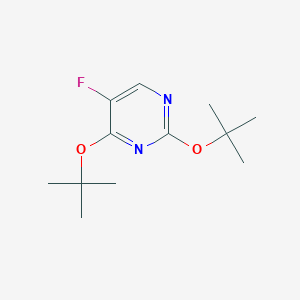
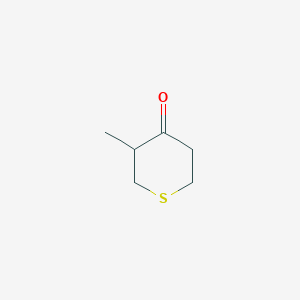
![9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride monohydrate](/img/structure/B1625966.png)
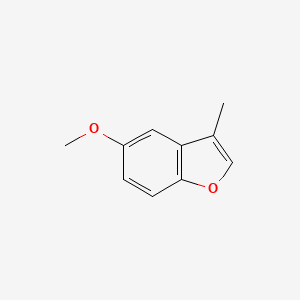


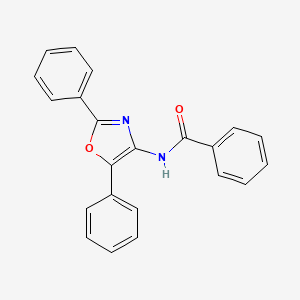
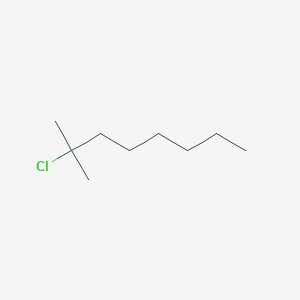
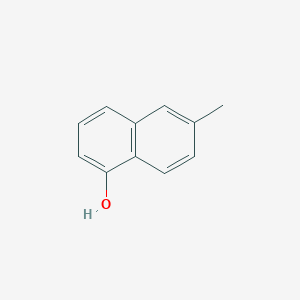
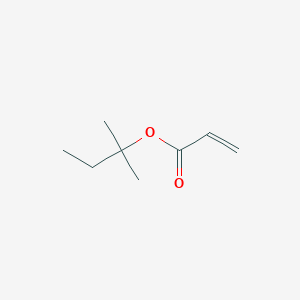
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)
